molecular formula C13H11ClN2O4S B1452654 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride CAS No. 1094455-96-5

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride

Cat. No. B1452654
M. Wt: 326.76 g/mol
InChI Key: SLRUNCYZZXSEHA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1094455-96-5 . It has a molecular weight of 326.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11ClN2O4S/c1-20-12-6-5-9 (21 (14,18)19)8-11 (12)16-13 (17)10-4-2-3-7-15-10/h2-8H,1H3, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 326.76 . Unfortunately, other properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Polymer Research

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is utilized in the synthesis of polymers. For instance, Mallakpour, Hajipour, and Habibi (2001) demonstrated its use in the facile synthesis of new optically active poly(amide–imide)s, highlighting its utility in creating materials with specific optical properties (Mallakpour, Hajipour, & Habibi, 2001).

Catalysis and Chemical Reactions

In the field of catalysis and chemical reactions, this compound has been shown to play a role as a catalyst. Zare et al. (2015) used sulfonic acid-functionalized pyridinium chloride to promote the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, underlining the compound's efficiency in facilitating complex chemical reactions (Zare, Asgari, Zare, & Zolfigol, 2015).

Organic Synthesis

In organic synthesis, the compound is used for the convenient synthesis of various organic compounds. Cookson and Parsons (1978) explored its use in synthesizing allenyl sulphides and αβ-unsaturated ketones, emphasizing its role in streamlining the production of complex organic molecules (Cookson & Parsons, 1978).

Drug and Therapeutic Research

In the context of drug and therapeutic research, this compound is used for synthesizing structures potentially useful in pharmacology. Hayun et al. (2012) synthesized a compound using 4-methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride for potential medicinal applications, highlighting its role in drug development (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).

Fluorescence and Photophysical Research

The compound is also used in fluorescence and photophysical studies. For example, Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is a highly sensitive fluorescence derivatization reagent, illustrating its importance in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).

properties

IUPAC Name

4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUNCYZZXSEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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